7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
Description
7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a substituted purine core. Its structure features a benzyl group at the N7 position, dimethylamino at C8, and methyl groups at N1 and N3 (Fig. 1). Its synthesis typically involves nucleophilic substitution or amination reactions at the C8 position, as seen in related analogs .
Properties
IUPAC Name |
7-benzyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-18(2)15-17-13-12(14(22)20(4)16(23)19(13)3)21(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIXBOOSBCCRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step involves the reaction of the purine derivative with benzyl bromide or benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound, potentially altering the dimethylamino group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to act on purine receptors or enzymes involved in purine metabolism. The exact pathways and molecular targets are still under investigation, but it may influence cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among purine-2,6-dione derivatives occur at the N7 and C8 positions, impacting physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with analogs from the literature.
Substituent Effects at C8
The C8 substituent significantly influences molecular properties:
Key Observations :
- Melting Points : Bulky substituents (e.g., biphenyl in compound 19) increase melting points due to enhanced intermolecular stacking .
- NMR Shifts: Electron-withdrawing groups (e.g., Cl in compound 9) deshield adjacent protons, while electron-donating groups (e.g., dimethylamino in the target) may upfield-shift nearby protons .
- Synthetic Accessibility: Chloro and phenyl substituents are introduced via nucleophilic displacement, whereas amino groups require amination or Buchwald-Hartwig coupling .
Substituent Effects at N7
The N7 benzyl group enhances lipophilicity and may influence receptor binding:
| Compound Name | N7 Substituent | Molecular Weight | Solubility (Predicted) |
|---|---|---|---|
| Theophylline (1,3-dimethyl-...) | Methyl | 180.16 | High (polar) |
| 7-Butyl-8-mercapto-1,3-dimethyl-... | Butyl | 268.34 | Low (hydrophobic) |
| Target Compound | Benzyl | 326.38 | Moderate |
Key Observations :
- Longer alkyl chains (e.g., butyl in compound 7-butyl-8-mercapto) further decrease solubility .
Biological Activity
7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 7-BDMD) is a synthetic purine derivative with potential biological activities that merit exploration. This compound's molecular formula is CHNO and it has a molecular weight of approximately 313.36 g/mol. The compound is synthesized through the alkylation of purine derivatives and has garnered attention for its possible pharmacological properties.
The synthesis of 7-BDMD typically involves the use of bases such as sodium hydride (NaH) or potassium carbonate (KCO) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step is achieved by reacting the purine derivative with benzyl bromide or benzyl chloride.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 313.36 g/mol |
| CAS Number | 34594-77-9 |
| IUPAC Name | 7-benzyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Research indicates that 7-BDMD may interact with specific molecular targets involved in purine metabolism. Its effects on cellular signaling pathways and enzyme activities are under investigation, suggesting a potential role in modulating biological responses.
Pharmacological Properties
Preliminary studies have indicated that 7-BDMD exhibits various pharmacological activities, including:
- Antibacterial Activity : In vitro studies suggest that 7-BDMD has potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate promising activity .
- Antifungal Activity : Similar to its antibacterial effects, this compound has shown antifungal properties against certain fungal strains, making it a candidate for further research in antimicrobial therapies .
Case Studies and Research Findings
Recent studies have focused on the biological activity of related purine derivatives. For instance, a comparative analysis highlighted that modifications in the chemical structure significantly influence the antibacterial efficacy of purine derivatives.
Table 2: Comparative Antibacterial Activity
| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| 7-BDMD | 8.33 | 5.64 |
| Caffeine | 12.00 | 10.00 |
| Theophylline | 15.00 | 20.00 |
These findings suggest that structural variations can enhance or diminish biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis of purine derivatives indicates that the presence of specific functional groups significantly impacts their biological efficacy. For example, electron-donating groups enhance antibacterial activity, while bulky substituents may hinder it.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
